15-Oxospiramilactone Exhibits 3.3- to 13-Fold Higher Potency than Structural Analog SR-37 in Colon Cancer Cells
In a direct head-to-head comparison with its structural analogue SR-37, 15-Oxospiramilactone (NC043) demonstrated significantly superior potency. SR-37 exhibited a 13-fold higher IC50 in Caco-2 cells and a 3.3-fold higher IC50 in SW480 cells compared to NC043 [1].
| Evidence Dimension | Cytotoxicity / Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | NC043: IC50 = 1.7 μM (SW480, 72h) |
| Comparator Or Baseline | SR-37: IC50 = ~5.6 μM (SW480, 72h) and ~22 μM (Caco-2, 72h) |
| Quantified Difference | NC043 is 3.3x more potent in SW480; 13x more potent in Caco-2 |
| Conditions | Human colon cancer cell lines (SW480 and Caco-2); MTT assay |
Why This Matters
For procurement, this data confirms that 15-Oxospiramilactone provides a significantly enhanced potency profile compared to close structural analogues, reducing the amount of material needed for in vitro assays.
- [1] Wang, W., Liu, H., Wang, S., Hao, X., Li, L. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis. Cell Res. 2011, 21, 730–740. View Source
